Product packaging for Oxostannane(Cat. No.:)

Oxostannane

Cat. No.: B8074064
M. Wt: 136.73 g/mol
InChI Key: VCAFYGRUJYAGLP-UHFFFAOYSA-N
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Description

Oxostannane refers to a class of organotin(IV) compounds characterized by a tin-oxygen bond. These compounds are valued in scientific research primarily for their role as Lewis acid catalysts . Studies have demonstrated their efficacy in driving key organic transformations, such as the simultaneous esterification and transesterification of fatty acids and triacylglycerides for the production of biodiesel (fatty acid methyl esters), even from low-cost, high-acidity feedstocks . The Lewis acidity of the tin center is central to its mechanism of action, facilitating the activation of carbonyl groups towards nucleophilic attack. Beyond catalysis, certain structural variants of cyclic oxostannanes are subjects of interest in advanced material science. Their properties are being investigated for potential applications in the fabrication of microelectronic and optoelectronic devices . As with all research chemicals, this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2OSn B8074064 Oxostannane

Properties

IUPAC Name

oxostannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O.Sn.2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFYGRUJYAGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[SnH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

O=[SnH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxostannane Derivatives

Hydrolytic Condensation Routes to Oxostannane Clusters

Hydrolytic condensation is a common approach for the formation of metal oxides and related species, including oxostannanes. This method typically involves the reaction of organotin precursors containing hydrolyzable groups (such as halides or alkoxides) with water. The initial step is hydrolysis, where the hydrolyzable groups are replaced by hydroxyl (OH) groups attached to the tin atom. Subsequently, condensation occurs through the reaction of these Sn-OH groups with other Sn-OH groups or with remaining hydrolyzable groups, leading to the formation of Sn-O-Sn bonds and the release of water or other small molecules (e.g., HCl or alcohol). uni-wuppertal.dewikipedia.org This process drives the formation and growth of this compound clusters.

Investigation of Stoichiometric and Catalytic Condensation Pathways

The hydrolytic condensation of organotin precursors can proceed via stoichiometric or catalytic pathways. In stoichiometric reactions, the amount of water dictates the extent of hydrolysis and subsequent condensation. Catalytic approaches, on the other hand, utilize acidic or basic conditions or specific catalysts to accelerate the hydrolysis and condensation rates and potentially direct the reaction towards desired products. wikipedia.org

Catalysis is a crucial concept in synthesis, particularly in Green Chemistry, as it can enhance efficiency and reduce waste compared to stoichiometric reagents. rsc.org While direct studies on stoichiometric versus catalytic pathways specifically for this compound condensation are not extensively detailed in the provided snippets, the principles observed in related condensation reactions, such as those involving silanes or in Knoevenagel and aldol (B89426) condensations, are relevant. uni-wuppertal.dewikipedia.orgresearchgate.netyoutube.com For instance, the hydrolytic condensation of organotrialkoxysilanes can be catalyzed by acids or bases, influencing the resulting poly(silsesquioxane) structures. conicet.gov.ar Organotin compounds themselves can act as catalysts in certain reactions, demonstrating their potential role in catalytic condensation pathways. researchgate.net

Influence of Reaction Conditions on this compound Nucleation and Growth

The reaction conditions play a critical role in controlling the nucleation and growth of this compound species during hydrolytic condensation. Nucleation is the initial formation of stable small clusters of the new phase, while growth is the subsequent increase in size of these nuclei. wiley-vch.de Supersaturation, the state where the concentration of reactants exceeds the equilibrium solubility, is the primary driving force for both nucleation and growth. wiley-vch.demt.commcgill.ca

Controlling the level of supersaturation is key to influencing the outcome of the synthesis, particularly the final particle or cluster size distribution. wiley-vch.demt.com High supersaturation tends to favor nucleation over growth, leading to the formation of a larger number of smaller particles. Conversely, low supersaturation favors crystal growth on existing nuclei, resulting in larger crystals. wiley-vch.demt.com

Other reaction conditions that influence nucleation and growth include temperature, solvent composition, reactant concentration, and the rate of water addition. The presence of surfaces can also promote heterogeneous nucleation, which may occur at lower supersaturation levels compared to homogeneous nucleation in the bulk solution. wiley-vch.dersc.org Studies on the synthesis of other metal oxides and frameworks, such as MOFs and indium tin oxide nanoparticles, highlight the importance of factors like temperature, reaction time, solvent, and the interaction between precursors and surfaces in controlling the nucleation and growth processes and the resulting material properties. rsc.orgscielo.brreviewer.ly

Role of Precursors and Ligands in Directing Hydrolytic Self-Assembly

The nature of the organotin precursors and the ligands attached to the tin atom are crucial in directing the hydrolytic self-assembly process and influencing the final this compound structure. The concept of self-assembly relies on the inherent information encoded within the molecular building blocks, which guides their spontaneous organization into larger, ordered structures. nih.gov

In the context of this compound formation, the organic groups (R) attached to the tin centers (SnRnM4-n, where M are hydrolyzable groups) and any additional ligands can influence the hydrolysis and condensation rates, the solubility of intermediate species, and the preferred coordination environment around the tin atoms. This, in turn, dictates how the Sn-O-Sn framework assembles. Rational design of precursors and ligands is a key strategy in supramolecular chemistry to achieve desired architectures, including discrete clusters and cages. nih.govnih.gov The geometry and functionality of the ligands play a significant role in directing the assembly process by influencing the coordination geometry of the metal centers and providing interaction sites for the formation of specific structures. rsc.orgnih.govrsc.org

Studies on the hydrolytic condensation of functionalized organotrialkoxysilanes have shown that the presence of specific functional groups, such as hydroxyl groups, on the organic moiety of the precursor can dramatically alter the reaction pathway and favor the formation of well-defined polyhedral structures. conicet.gov.ar This illustrates how the precursor structure, beyond just the hydrolyzable groups, can direct the self-assembly process.

Non-Hydrolytic Approaches for this compound Synthesis

Non-hydrolytic sol-gel (NHSG) methods offer an alternative route to metal oxides and related compounds that does not rely on the addition of water. These methods typically involve condensation reactions between metal compounds where oxygen is supplied by a non-aqueous source, such as metal alkoxides, ethers, or anhydrides, reacting with metal halides or other suitable precursors. mdpi.commdpi.com

NHSG approaches can offer better control over the reaction kinetics and product homogeneity compared to hydrolytic methods, allowing for synthesis at the atomic scale. mdpi.com The condensation rates are often lower, which can be beneficial for isolating and controlling the growth of discrete oligomeric species. mdpi.com While the definition of "non-hydrolytic" implies the absence of added water, water can sometimes be formed in situ depending on the specific precursors and reaction conditions employed. reviewer.ly

Organotin Alkoxide and Related Precursor Reactivity

Organotin alkoxides are important precursors in non-hydrolytic synthesis routes to oxostannanes. These compounds contain Sn-OR linkages, where the alkoxy group can act as a source of oxygen for Sn-O-Sn bond formation through reaction with other organotin species, such as organotin halides. Organotin alkoxides can be synthesized through various methods, including the reaction of organotin halides with alkali metal alkoxides. google.com

Recent research has explored direct synthesis routes to organotin trialkoxides, involving the reaction of organohalides with tin alkoxide compounds like di-tin tetraalkoxide or alkali metal tin alkoxides, sometimes facilitated by UV or visible light. google.comwipo.int

The reactivity of organotin alkoxides and related precursors is central to non-hydrolytic this compound formation. These precursors can undergo various reactions, including condensation with organotin halides to form Sn-O-Sn bonds with the elimination of alkyl halides or other byproducts. The reactivity is influenced by the nature of the organic groups attached to tin, the type of alkoxy or other ligands, and the potential for the tin center to expand its coordination number. gelest.com Studies on the reactivity of organotin alkoxides and oxostannanes with small molecules like carbon dioxide highlight the lability of the Sn-O bond and the potential for insertion reactions. researchgate.net

Targeted Synthesis of Cyclic and Cage this compound Compounds

Non-hydrolytic methods, with their potential for better control over reaction pathways, are well-suited for the targeted synthesis of discrete cyclic and cage this compound structures. The principles of coordination-driven self-assembly, where carefully designed precursors and ligands are combined to form predictable supramolecular architectures, are highly relevant here. nih.govnih.gov

By selecting organotin precursors with specific geometries and functionalities and employing ligands that can bridge multiple tin centers in a controlled manner, it is possible to direct the formation of cyclic or cage-like this compound frameworks. The use of appropriate stoichiometric ratios of the reacting components is also critical for achieving the desired discrete structures. nih.gov

While specific detailed examples of targeted cyclic and cage this compound synthesis via purely non-hydrolytic routes were not extensively provided in the search results, the mention of the synthesis of cyclic azastannane and cyclic this compound compounds in patent literature suggests active research in this area. google.com The successful synthesis of polyhedral silsesquioxanes (POSS) with relatively narrow distributions through controlled hydrolytic condensation of functionalized silanes provides an analogous example of how precursor design and reaction conditions can lead to discrete cage structures. conicet.gov.ar Applying similar principles to organotin systems using non-hydrolytic condensation reactions holds promise for the targeted synthesis of novel cyclic and cage this compound compounds with potential applications.

Utilization of Debenzylation Reactions for this compound Cage Formation

Debenzylation reactions, commonly employed in organic synthesis for the removal of benzyl (B1604629) protecting groups from functional moieties such as alcohols, amines, and carboxylic acids, can be conceptually applied to the synthesis of complex this compound cage structures. While direct examples of debenzylation specifically for forming the Sn-O framework of this compound cages are not extensively detailed in the provided search results, the principle of deprotection via debenzylation is a well-established synthetic tool nih.govnih.govresearchgate.netorganic-chemistry.org.

In the context of this compound cage formation, a hypothetical application of debenzylation could involve precursors where oxygen atoms destined to become part of the Sn-O cage core are protected with benzyl groups. The strategic removal of these benzyl groups under controlled conditions could then facilitate intramolecular or intermolecular Sn-O bond formation, leading to the desired cage architecture. For instance, a pre-organized molecular scaffold containing tin centers and benzyl-protected oxygen atoms could undergo debenzylation, triggering a cascade of reactions culminating in the formation of the robust this compound cage.

Typical debenzylation methods involve catalytic hydrogenation using palladium-on-carbon (Pd/C) under a hydrogen atmosphere or with a hydrogen transfer source like ammonium (B1175870) formate (B1220265) researchgate.netorganic-chemistry.org. Other methods include the use of Lewis acids or oxidative conditions nih.govnih.govorganic-chemistry.org. The choice of debenzylation method would be critical and dependent on the sensitivity of the organotin precursor and the desired reaction pathway towards cage formation. The removal of benzyl groups would free up hydroxyl functionalities, which could then condense with tin centers, potentially with the elimination of water, to build the Sn-O-Sn linkages characteristic of this compound cages.

The successful application of debenzylation in this context would likely require careful control over reaction stoichiometry, temperature, and catalyst activity to ensure selective deprotection and efficient subsequent cage formation.

Emerging Synthetic Strategies in this compound Research

Recent advancements in the synthesis of organotin clusters and cages, including oxostannanes, are increasingly focused on developing more efficient, environmentally friendly, and controlled methodologies.

Solvent-Free Methods for Organotin Cluster and Cage Synthesis

A significant emerging strategy in the synthesis of organotin clusters and cages is the development and application of solvent-free methodologies. These methods offer notable advantages, including reduced environmental impact, simplified workup procedures, and potentially higher reaction rates and yields acs.orgsinica.edu.twacs.orgnih.gov.

Solvent-free synthesis of organotin clusters and cages can be achieved through various techniques, such as solid-state reactions, mechanochemistry (grinding), or reactions in molten reagents acs.orgnih.gov. Research has demonstrated the successful synthesis of a variety of structural forms, including drum, O-capped cluster, and tetranuclear oxo cage structures, using benign solventless synthetic methodologies at ambient temperature acs.orgacs.org. These methods have been shown to produce organotin compounds in nearly quantitative yields acs.org.

For example, a solventless solid-state synthesis approach has been successfully applied to prepare various known organotin clusters and cages, as well as new compounds, in excellent yields acs.org. This highlights the potential of eliminating traditional organic solvents from the synthesis of complex organotin architectures, contributing to greener chemical practices sinica.edu.twnih.gov. Mechanochemical synthesis, involving the grinding of solid reactants, has also emerged as a powerful solvent-free technique for the synthesis of metal complexes, including coordination clusters and cages, often proving faster and more convenient than solvent-based methods nih.gov.

The application of solvent-free conditions to the synthesis of this compound cages represents a promising avenue for developing more sustainable and efficient synthetic routes to these important compounds.

Rational Design Principles in Synthetic this compound Chemistry

Rational design principles are increasingly being applied to the synthesis of complex molecular structures, including this compound cages. This approach involves using a priori knowledge about the desired structure, the properties of the constituent atoms, and the reaction pathways to guide the synthetic strategy mdpi.comfrontiersin.orgrsc.orgnih.gov.

In the context of this compound synthesis, rational design can involve several key aspects:

Control of Reaction Conditions: Understanding the reaction mechanisms and the factors influencing the self-assembly of molecular building blocks is crucial for rationally designing synthetic procedures that favor the formation of the desired this compound cage over alternative structures or polymeric byproducts. This can involve controlling stoichiometry, concentration, temperature, reaction time, and the presence of templates or catalysts.

Utilizing Computational Methods: Computational chemistry can play a significant role in rational design by predicting the stability of potential this compound structures, exploring reaction pathways, and understanding the electronic and steric effects of different ligands mdpi.comnih.gov. This computational insight can inform the experimental design and increase the likelihood of successfully synthesizing target structures.

Structural Elucidation Techniques for Oxostannane Compounds

X-ray Crystallography in Oxostannane Architecture Determination

Single-Crystal X-ray Diffraction for Molecular Structures

Single-crystal X-ray diffraction (SCXRD) is considered the most definitive method for determining the molecular structure of a crystalline compound at atomic resolution. marquette.edumdpi.com This technique requires the growth of a high-quality single crystal of the this compound compound. When a monochromatic beam of X-rays is directed at the crystal, it diffracts in a pattern characteristic of the crystal lattice and the electron density within the unit cell. wikipedia.orguol.de By measuring the angles and intensities of the diffracted spots, a three-dimensional electron density map can be generated, from which the positions of the atoms and their connectivity can be determined. uol.denih.gov

SCXRD has been applied to the structural characterization of various organotin compounds containing Sn-O bonds, providing crucial information about their molecular structures in the solid state. For instance, the technique was used to reveal the solid-state structure of a dimeric hydroxo di-n-butyltin(IV) complex, showing an infinite chain of dimeric units bridged by ligands and featuring both seven- and six-coordinate tin(IV) centers. researchgate.net The X-ray crystal structures of trimethyltin (B158744) alkoxides, which contain Sn-O bonds, have also been determined, providing insights into their solid-state arrangements. rsc.orgrsc.org Another relevant example is the characterization of a tin(II) aminoalkoxide-tin oxide chloride complex using single crystal X-ray diffraction, which helped to elucidate its molecular structure containing Sn-O linkages. researchgate.net

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to characterize the crystalline phases present in a powdered or polycrystalline sample. libretexts.orgcarleton.edu Unlike SCXRD, which requires a single crystal, PXRD utilizes a sample composed of a large number of small crystallites. When exposed to X-rays, these crystallites, oriented in various directions, produce a diffraction pattern consisting of cones of scattered X-rays that are detected as a series of peaks at specific angles (2θ). libretexts.orgoxcryo.com

The positions and intensities of these peaks are characteristic of the crystalline phases present in the sample, acting as a unique fingerprint for identification. libretexts.org PXRD can be used to identify known this compound compounds by comparing their experimental diffraction patterns to databases of known patterns. libretexts.org It is also valuable for assessing the purity of a bulk sample and for characterizing the crystallographic structure, including determining lattice parameters, especially when a single crystal is difficult to obtain. carleton.eduresearchgate.net While specific examples of PXRD applied solely to this compound bulk materials were not detailed in the search results, the technique's general utility for characterizing inorganic and organometallic crystalline powders makes it applicable to this compound materials. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxostannanes

NMR spectroscopy is a powerful technique that provides detailed information about the local electronic environment and connectivity of specific atomic nuclei within a molecule in solution or solid state. princeton.edusolubilityofthings.com For this compound compounds, multinuclear NMR, particularly involving ¹H, ¹³C, and ¹¹⁹Sn nuclei, is invaluable for structural assignment and confirming molecular identity. rsc.orgrsc.org

Multi-nuclear NMR (e.g., ¹H, ¹³C, ¹¹⁹Sn) in Structural Assignments

Multi-nuclear NMR spectroscopy is routinely applied to characterize organotin compounds, including those with Sn-O bonds. rsc.orgrsc.orgresearchgate.net

¹H NMR Spectroscopy: Proton NMR provides information about the different types of hydrogen atoms present in the organic ligands attached to the tin-oxygen core. The chemical shifts, multiplicities (splitting patterns), and integration of the signals are used to determine the number and environment of protons, as well as their connectivity to adjacent protons. princeton.educarlroth.comresearchgate.net This helps in identifying the organic substituents in oxostannanes.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of the organic ligands. Proton-decoupled ¹³C NMR spectra typically show a single peak for each unique carbon environment. oxinst.com Chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms and can provide information about their hybridization and functional groups. oxinst.com Coupling constants between ¹³C and ¹¹⁹Sn nuclei can also be observed, providing direct evidence of carbon atoms bonded to tin. rsc.orgman.ac.uk

¹¹⁹Sn NMR Spectroscopy: Tin-119 is an NMR-active nucleus (spin I = 1/2) and provides direct information about the tin centers in this compound compounds. nih.govman.ac.uk The chemical shift of the ¹¹⁹Sn nucleus is particularly sensitive to the coordination number and the nature of the ligands attached to the tin atom. researchgate.net For example, a significant shift in the ¹¹⁹Sn resonance can indicate coordination changes around the tin center. researchgate.net ¹¹⁹Sn NMR is a crucial tool for probing the different tin environments within complex this compound structures, such as cages or clusters. Coupling constants between ¹¹⁹Sn and other NMR-active nuclei (e.g., ¹H, ¹³C) provide further connectivity information. rsc.orgman.ac.uk Studies on trimethyltin compounds, including alkoxides, have reported ¹¹⁹Sn NMR data, demonstrating its utility in characterizing the tin environment in compounds with Sn-O bonds. rsc.orgrsc.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing correlations between nuclei and elucidating complex molecular structures, particularly when 1D NMR spectra are crowded or difficult to interpret. oxcryo.comresearchgate.netcarlroth.com These techniques are highly applicable to the structural characterization of oxostannanes and their organic ligands.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu This helps in identifying spin systems within the organic ligands of oxostannanes, providing information about proton connectivity. marquette.educarlroth.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly bonded (one-bond correlations). researchgate.netcolumbia.edu This technique is essential for assigning proton and carbon signals and for determining CH, CH₂, and CH₃ groups within the organic substituents. columbia.edugithub.io Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the signals. columbia.edugithub.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two, three, or even four bonds (long-range couplings). researchgate.netcolumbia.edu This is particularly useful for establishing connectivity across heteroatoms, such as the Sn-O-C linkages in oxostannanes, and for connecting different structural fragments or spin systems within the molecule. columbia.edugithub.io HMBC correlations between protons on organic ligands and carbons or even tin atoms in the this compound core can provide vital structural information.

These 2D NMR techniques, when applied to this compound compounds, provide a comprehensive map of nuclear connectivities, which is crucial for confirming proposed structures or elucidating the structures of novel this compound species. github.ioresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) in this compound Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding environment within molecules. Both methods probe the vibrational modes of a molecule, which are unique to its structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, leading to transitions between vibrational energy levels. Specific functional groups within a molecule absorb at characteristic frequencies, providing a "fingerprint" that aids in identification and structural analysis. longdom.org The intensity of absorption peaks can also provide quantitative information about the concentration of a substance. longdom.org IR spectroscopy is versatile and can be applied to samples in various states, including solids, liquids, and gases. longdom.org It is a non-destructive technique, making it suitable for delicate samples. longdom.org Studies have utilized IR spectroscopy for the characterization of materials, including the identification of functional groups in organic and inorganic components. illinois.eduscirp.org For instance, FT-IR spectroscopy has been used to determine functional groups in coal structures, revealing aliphatic, aromatic, and heteroatomic functions. scirp.org

Raman spectroscopy, on the other hand, is a light scattering technique. When a sample is illuminated with a high-intensity laser, most of the scattered light is at the same wavelength as the incident light (Rayleigh scattering). However, a small fraction of light is scattered at different wavelengths due to interactions with the vibrational modes of the molecules (Raman scattering). horiba.com The shifts in wavelength (Raman shifts) correspond to specific molecular vibrations and provide information about chemical structure, phase, crystallinity, and molecular interactions. horiba.com Raman spectroscopy is particularly useful for studying chemical bonds like C-C, C=C, N-O, and C-H, as well as larger molecular structures. horiba.com It is a non-destructive technique and can be used for both qualitative identification and quantitative analysis, as peak intensity is directly proportional to concentration. horiba.com Raman spectroscopy is less sensitive to water compared to IR, making it advantageous for analyzing aqueous samples. sevenpublicacoes.com.br It has been applied to characterize various materials, including organic and inorganic compounds. horiba.com

In the context of oxostannanes, both IR and Raman spectroscopy can provide complementary information about the Sn-O vibrations, as well as the vibrations of any organic ligands attached to the tin center. Analyzing the position, intensity, and shape of these vibrational bands can help confirm the presence of Sn-O bonds, differentiate between different types of this compound structures (e.g., monomers, oligomers, polymers), and provide insights into the coordination environment around the tin atom.

Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. khanacademy.org It is particularly valuable for the analysis of this compound compounds, which can exist as discrete molecules or complex oligomeric/polymeric structures.

Ionization Methods for this compound Cluster Characterization

The choice of ionization method in mass spectrometry is critical for generating gas-phase ions from the analyte molecules. Different ionization techniques are suitable for different types of compounds based on their volatility, polarity, and thermal stability. dgms.eu For this compound clusters, which can be relatively non-volatile and potentially thermally sensitive, "soft" ionization techniques are often preferred as they minimize fragmentation and allow for the detection of intact molecular ions or large cluster ions. bitesizebio.comnd.edu

Common ionization methods used in mass spectrometry include:

Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the sample, causing ionization and often extensive fragmentation. bitesizebio.comnd.edu While useful for volatile compounds and structural elucidation through fragmentation patterns, it may not be ideal for detecting intact large this compound clusters.

Chemical Ionization (CI): A "softer" technique compared to EI, where ions are produced through reactions with reagent gas ions. bitesizebio.comnd.edu It typically yields less fragmentation and more abundant protonated molecular ions ([M+H]⁺). nd.edu CI is suitable for more polar and semi-volatile compounds. nd.edu

Electrospray Ionization (ESI): A widely used soft ionization technique that produces ions directly from a liquid solution. bitesizebio.comnd.edu ESI is particularly well-suited for polar and large molecules, often generating multiply-charged ions ([M + nH]ⁿ⁺). nd.edu This technique is compatible with liquid chromatography (LC-MS). nd.eduspectroscopyonline.com ESI's ability to handle relatively non-volatile and polar compounds makes it a strong candidate for ionizing many this compound species, especially those with polar organic ligands or those forming charged clusters.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique commonly used for large molecules, including polymers and biomolecules. bitesizebio.comnd.edu The analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules, typically producing singly-charged ions ([M+H]⁺). nd.edu MALDI can be useful for analyzing larger this compound aggregates or polymeric structures.

Atmospheric Pressure Chemical Ionization (APCI): Similar to ESI, APCI operates at atmospheric pressure and is suitable for relatively polar, semi-volatile samples. nd.edu It often produces protonated molecular ions ([M+H]⁺) and is compatible with LC-MS. nd.edu

The selection of the optimal ionization method for this compound clusters depends on the specific nature of the compound, including its size, polarity, and thermal stability. Soft ionization techniques like ESI and MALDI are generally preferred for preserving the integrity of larger or more fragile this compound species, while EI or CI might be used for more volatile derivatives or for inducing fragmentation for structural details.

Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions. For singly-charged ions (z=1), the m/z value directly corresponds to the molecular mass. khanacademy.org Detecting the molecular ion peak (M⁺ or a protonated/adduct ion like [M+H]⁺) is essential for determining the molecular weight of an this compound compound. fiveable.me

Fragmentation occurs when ions break down into smaller pieces within the mass spectrometer. wikipedia.org The pattern of fragmentation is characteristic of the molecule's structure and can provide valuable information for structural elucidation. fiveable.mewikipedia.org Fragmentation can occur in the ion source (in-source fragmentation) or after the ions have been selected (tandem mass spectrometry or MS/MS). wikipedia.org

Common fragmentation pathways observed in mass spectrometry include:

Simple bond cleavage: Breaking of single bonds.

Alpha cleavage: Fragmentation adjacent to a heteroatom or functional group. fiveable.melibretexts.org

McLafferty rearrangement: A specific type of rearrangement involving a hydrogen transfer, often seen in compounds with carbonyl groups. fiveable.melibretexts.org

Loss of neutral molecules: Such as water (M-18), carbon monoxide (M-28), or other small stable molecules. fiveable.me

For this compound compounds, fragmentation pathways can involve the cleavage of Sn-O bonds, Sn-C bonds (in organo-oxostannanes), and fragmentation within the organic ligands. Analyzing the m/z values of the fragment ions and their relative abundances in the mass spectrum helps to piece together the structure of the original molecule. Tandem mass spectrometry (MS/MS), where a selected molecular ion is fragmented and the fragments are analyzed, is particularly useful for obtaining detailed structural information. wikipedia.org

Research findings on the fragmentation of related compounds, such as macrocyclic alkanes and taxoids, demonstrate how characteristic fragment ions and their formation mechanisms can be used for structural identification. cas.cnnih.gov While specific fragmentation patterns for a wide range of oxostannanes may require dedicated studies, the general principles of mass spectral fragmentation apply. The presence of tin isotopes can also lead to characteristic isotopic patterns in the mass spectrum, which can help confirm the presence of tin in the detected ions. fiveable.me

Complementary Spectroscopic Methods for Electronic and Molecular Insights

Beyond vibrational spectroscopy and mass spectrometry, other spectroscopic techniques can provide complementary information about the electronic structure, bonding, and potential presence of unpaired electrons in this compound compounds.

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically ranging from 200 to 800 nm. libretexts.org This absorption corresponds to the excitation of valence electrons from lower energy molecular orbitals (e.g., bonding or non-bonding orbitals) to higher energy antibonding orbitals. libretexts.orgbspublications.net

The types of electronic transitions observed in the UV-Vis range for organic molecules typically involve n (non-bonding) and π (pi) electrons, leading to n → π* and π → π* transitions. bspublications.netshu.ac.uk Sigma (σ) to sigma antibonding (σ*) transitions generally occur at higher energies (shorter wavelengths) in the vacuum UV region. libretexts.orgbspublications.net The presence of chromophores, which are functional groups containing valence electrons with low excitation energies, is responsible for UV-Vis absorption. shu.ac.uktanta.edu.eg

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials with unpaired electrons. bruker.comunibo.it This includes free radicals, many transition metal ions, and defects in solid materials. bruker.com EPR is the only method that directly detects unpaired electrons. bruker.com

The principle of EPR spectroscopy is based on the interaction of the magnetic moment of an unpaired electron with an applied magnetic field. unibo.itauburn.edu In a magnetic field, the energy levels of the unpaired electron spin split (Zeeman effect). auburn.edu EPR spectroscopy detects transitions between these energy levels induced by microwave radiation. bruker.comunibo.it

Analysis of EPR spectra can provide information about the identity of paramagnetic species, their concentration, and their electronic and spatial structure. bruker.comunibo.it The position of the signals in the spectrum is characterized by the g-value, which is sensitive to the electronic environment of the unpaired electron. auburn.edu Hyperfine splitting, arising from the interaction of the unpaired electron with nearby magnetic nuclei, can provide further details about the distribution of the unpaired electron and the surrounding atoms. auburn.edu

EPR spectroscopy would be applicable to this compound compounds only if they contain unpaired electrons. This could occur in several scenarios:

If the tin atom is in a paramagnetic oxidation state (e.g., Sn(III), although less common in stable compounds).

If the this compound structure incorporates organic ligands that are free radicals.

If the compound forms radical species upon irradiation or chemical reaction.

Reaction Mechanisms and Reactivity of Oxostannane Systems

Mechanistic Pathways in Catalytic Applications of Oxostannanes

Oxostannanes function as catalysts in various organic transformations, leveraging the Lewis acidity of the tin center and the structural flexibility afforded by Sn-O bonds. Catalytic cycles involving oxostannanes often involve the interaction of the substrate with the tin center, leading to activation and subsequent reaction. For instance, oxostannanes have been implicated as catalysts in the synthesis of dimethyl carbonate from CO2 and methanol (B129727). In such reactions, processes like Sn-OH/Sn-OCH3 interchange are considered crucial steps within the catalytic cycle. webassign.net The stability of Sn-C bonds under typical catalytic conditions (e.g., T ≤ 453 K) has been noted, suggesting that bond cleavage primarily occurs at other sites or through different mechanisms depending on the specific reaction. webassign.net Organostannonic acids, related to oxostannane systems, also exhibit reactivity that can be relevant in catalytic contexts, often involving characteristic Sn-O bonding arrangements like Sn2O2 rings. bhu.ac.in

Elucidation of Active Species and Intermediates in this compound Catalysis

Identifying the precise active species and transient intermediates in this compound-catalyzed reactions is key to understanding their mechanistic pathways. Research suggests that complexes of low nuclearity can be significant in certain this compound-catalyzed processes, such as the synthesis of dimethyl carbonate. webassign.net In some cases, specific intermediates, like a tritin(IV) complex, have been isolated and characterized during catalytic cycles, providing insights into the transformations occurring at the tin center. webassign.net The formation of distannates featuring Sn2O2 ring arrangements has also been observed in systems related to oxostannanes, and such species can function as intermediates in reactions involving Sn-O bonds. bhu.ac.in Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools for proposing and evaluating potential intermediates and transition states in reactions, although specific intermediates in many this compound-catalyzed reactions require further detailed experimental and theoretical elucidation. ufrgs.br Techniques like IR spectroscopy can be employed to identify surface intermediates in catalytic processes, a methodology potentially applicable to understanding this compound catalysis. nih.gov

Electron Transfer Mechanisms in this compound-Mediated Transformations

Electron transfer processes are fundamental to many chemical transformations, particularly in redox reactions and certain catalytic cycles. General electron transfer mechanisms are broadly classified into outer-sphere and inner-sphere pathways. bhu.ac.inuni-siegen.delibretexts.orgmgcub.ac.in Outer-sphere electron transfer occurs without direct bonding or bridging between the redox centers, while inner-sphere transfer involves a bridging ligand connecting the centers, facilitating electron movement. uni-siegen.delibretexts.orgmgcub.ac.in Theoretical frameworks like Marcus theory help explain the rates of electron transfer reactions based on thermodynamic and kinetic factors. uni-siegen.delibretexts.org While electron transfer is known to be involved in various catalytic systems, including those involving metal oxides and transition metal complexes ufl.edusolubilityofthings.comresearchgate.net, specific detailed mechanisms describing electron transfer directly mediated by or occurring within this compound species in catalytic transformations are not extensively detailed in the provided search results. Further research is needed to fully elucidate the role and mechanisms of electron transfer in this compound-catalyzed reactions.

Nucleophilic and Electrophilic Activation Modes by this compound Species

This compound species can participate in reactions by facilitating nucleophilic or electrophilic attack, either by activating the substrate or by acting as the reactive species themselves. The tin center in oxostannanes, being a metal atom, possesses Lewis acidic character and can act as an electrophilic site, capable of accepting electron density from nucleophiles. This is evident in the hydrolysis and condensation reactions where a nucleophilic species, such as a hydroxyl ion, attacks the tin atom. ufrgs.br Conversely, the oxygen atoms within the Sn-O framework possess lone pairs of electrons, potentially allowing oxostannanes to act as Lewis bases or to activate electrophiles. However, specific detailed mechanisms illustrating how oxostannanes, as a class of compounds, catalytically activate substrates through distinct nucleophilic or electrophilic modes (beyond the inherent electrophilicity of the tin center towards strong nucleophiles like hydroxide) are not explicitly and comprehensively described in the provided search results. General principles of nucleophilic and electrophilic activation in catalysis involve interaction with electron-rich or electron-poor centers, respectively, leading to increased reactivity of the substrate or the activating species. ufl.edumdpi.comstanford.edunih.govlumenlearning.comrsc.org

Hydrolysis and Condensation Mechanisms Involving Tin-Oxygen Bonds

The formation and degradation of oxostannanes frequently involve hydrolysis and condensation reactions, which are centered around the making and breaking of Sn-O bonds. These processes are particularly relevant in the synthesis of tin oxide materials from molecular precursors. The hydrolysis of organotin compounds can lead to the formation of this compound species and related structures, such as organostannonic acids and distannates featuring Sn2O2 rings. bhu.ac.in For example, the hydrolysis of n-butyltin trichloride (B1173362) yields a distannate with a Sn2O2 ring arrangement. bhu.ac.in

Detailed mechanistic studies, including those employing DFT calculations, have provided significant insights into the hydrolysis and condensation pathways. In the hydrolysis and condensation of monobutyltin (B1198712) chloride, a key step involves the nucleophilic attack of a hydroxyl ion on the tin atom. ufrgs.br This attack facilitates the formation of Sn-O bonds and the subsequent condensation to form dimeric and potentially higher oligomeric or polymeric this compound structures. The formation of stable Sn2O2 ring structures is a significant driving force for dimerization in these systems. ufrgs.br These rings are stabilized by unique three-center four-electron (3c-4e) interactions involving oxygen and tin atoms. ufrgs.br

Kinetic and Thermodynamic Studies of this compound Formation and Degradation

Kinetic and thermodynamic studies provide quantitative data on the rates and energetic favorability of chemical reactions, including the formation and degradation of oxostannanes. These studies typically involve determining parameters such as reaction rate constants, activation energies, enthalpy changes (ΔH), entropy changes (ΔS), and Gibbs free energy changes (ΔG). stanford.edunih.govcopernicus.orgfrontiersin.orgacademie-sciences.frrsc.orgnih.govresearchgate.net Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), often coupled with kinetic modeling, are used to study the thermal degradation of materials. nih.govfrontiersin.org DFT calculations can also provide thermodynamic and kinetic parameters for proposed reaction pathways. copernicus.orgacademie-sciences.fr

Factors Influencing Sn-O Bond Lability and Stability

The lability and stability of Sn-O bonds in oxostannanes are influenced by a combination of intrinsic structural factors and external environmental conditions. The coordination environment and coordination number of the tin atom play a significant role in determining Sn-O bond lengths and strengths. bhu.ac.inresearchgate.net Variations in bond lengths are observed depending on the position of the oxygen atom within the coordination polyhedra of tin. bhu.ac.in Higher coordination numbers around tin can influence bond lengths. bhu.ac.inresearchgate.net

Hydrogen bonding interactions, both intramolecular and intermolecular, can affect the stability of this compound structures by influencing the electron density and geometry around the Sn-O bonds. bhu.ac.in The formation of cyclic structures, such as the Sn2O2 rings observed in dimeric oxostannanes and related species, contributes significantly to their stability. bhu.ac.inufrgs.br These rings are stabilized by specific bonding interactions, including 3c-4e interactions. ufrgs.br

Other factors known to influence the stability of coordination complexes in general, which can be conceptually applied to oxostannanes, include the charge and size of the central metal ion, the nature of the ligands, the solvent, temperature, pH, and the presence of competing species. solubilityofthings.comnih.govunacademy.comstemco.org The covalent character of the metal-ligand bond also impacts stability. unacademy.com Understanding how these factors specifically modulate the lability and stability of Sn-O bonds in different this compound species is crucial for controlling their reactivity and properties.

Ligand Exchange and Coordination Sphere Dynamics in this compound Derivatives

Ligand exchange is a fundamental process in coordination chemistry, where one or more ligands in a complex are replaced by different ligands savemyexams.comlibretexts.org. This process is crucial in understanding the reactivity and catalytic activity of metal complexes, including this compound derivatives. The coordination sphere of the tin atom in oxostannanes is dynamic and can undergo changes depending on the nature of the ligands and the reaction conditions.

The dynamics of ligand exchange can be influenced by factors such as the lability of the existing ligands, the strength of the bond between the tin center and the ligand, and the steric and electronic properties of both the incoming and outgoing ligands savemyexams.comresearchgate.net. In this compound derivatives, the tin center typically exhibits Lewis acidity, which facilitates the coordination of various ligands. The strength of these coordination interactions plays a significant role in determining the rate and extent of ligand exchange.

Research into the coordination sphere dynamics of metal complexes often involves techniques like molecular dynamics simulations, which can provide insights into the structural and geometric features of the coordination sphere over time chemrxiv.orgresearchgate.net. Studies on other metal complexes have shown that the second coordination sphere, which involves interactions beyond the directly coordinated ligands, can also play a significant role in tuning reactivity and dynamics chemrxiv.orgnih.govrsc.orgescholarship.org. While specific detailed studies on the coordination sphere dynamics and ligand exchange mechanisms solely focused on this compound derivatives were not extensively found in the provided search results, the general principles of ligand exchange and coordination dynamics in metal complexes are applicable. The lability of ligands around the tin center in oxostannanes would be expected to influence their reactivity in various transformations.

Stereochemical Control and Electronic Effects on this compound Reactivity

Stereochemical control and electronic effects are critical factors that govern the reactivity and selectivity of chemical reactions rijournals.comwikipedia.orglumenlearning.comresearchgate.netnptel.ac.in. In the context of this compound chemistry, these effects can influence the outcome of reactions involving this compound derivatives.

Stereochemical control refers to the ability to direct a reaction to yield a specific stereoisomer rijournals.comresearchgate.netyoutube.com. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries, or by exploiting existing stereochemistry within the reacting molecules (substrate control) researchgate.netyoutube.com. The spatial arrangement of ligands around the tin center in chiral this compound derivatives can create a chiral environment that influences the stereochemical course of a reaction. Steric hindrance from bulky ligands can also play a role in controlling the approach of other molecules to the reactive center, thereby influencing stereoselectivity researchgate.netresearchgate.net.

Electronic effects, such as inductive and resonance effects, describe how substituents on a molecule influence the distribution of electron density lumenlearning.comnumberanalytics.com. These effects can significantly impact the reactivity of a molecule by altering the electron density at reactive sites, influencing reaction rates and outcomes, including regioselectivity and stereoselectivity lumenlearning.comnumberanalytics.com. In this compound derivatives, the electronic nature of the ligands attached to the tin atom can affect the Lewis acidity of the tin center and the polarity of the Sn-O bonds, thereby influencing their reactivity towards nucleophiles or electrophiles. Electron-donating or electron-withdrawing substituents on the ligands can either activate or deactivate the this compound core towards certain reactions lumenlearning.commasterorganicchemistry.com.

The interplay between stereochemical and electronic effects, sometimes referred to as stereoelectronic effects, can be particularly important in determining the reactivity and selectivity of this compound-mediated transformations wikipedia.org. These effects arise from the spatial relationships in the molecule's electronic structure and the interaction between atomic and molecular orbitals wikipedia.org. Understanding these effects is crucial for designing and optimizing reactions involving oxostannanes to achieve desired chemical outcomes with high selectivity.

While specific detailed research findings on stereochemical control and electronic effects solely in this compound reactivity were not extensively detailed in the provided search results, the general principles regarding the influence of stereochemistry and electronic factors on the reactivity of organic and organometallic compounds are well-established and directly applicable to the study of this compound systems rijournals.comwikipedia.orglumenlearning.comresearchgate.netnptel.ac.inmasterorganicchemistry.comlibretexts.org. Research on the reactivity of various organic and organometallic compounds highlights how carefully designed ligands and substituents can be used to exert stereochemical and electronic control over reaction pathways libretexts.orgchemrxiv.org.

Theoretical and Computational Investigations of Oxostannane

Electronic Structure Theory Applications to Oxostannane

Electronic structure theory forms the bedrock of many computational chemistry studies, aiming to describe the behavior of electrons within a molecule or material. These methods are essential for understanding bonding, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases. mpg.dewikipedia.org DFT calculates properties based on the electron density, which is computationally less demanding than methods relying on the many-electron wave function, making it feasible for larger systems. mpg.dewikipedia.orgaps.org

DFT has been applied to study organotin compounds, a class that includes oxostannanes. These calculations can provide optimized molecular structures, analyze electronic behavior, and determine properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net For instance, DFT has been utilized to optimize the structure of tributyltin(IV) complexes and evaluate their thermodynamic parameters, molecular orbitals, and chemical reactivity. researchgate.net In the context of organotin(IV) carboxylates, DFT calculations have been employed alongside experimental techniques to study their structure and coordination modes. researchgate.net The effectiveness of DFT in calculating electronic structure and properties makes it a valuable tool for understanding the fundamental nature of this compound systems. mpg.deyoutube.com

Ab initio methods are a class of computational chemistry techniques that derive results directly from the fundamental laws of quantum mechanics, without relying on experimental data or empirical parameters. fiveable.melibretexts.orgnumberanalytics.comwikipedia.org These "first principles" calculations, such as Hartree-Fock and post-Hartree-Fock methods, are particularly valuable for predicting properties of novel compounds or reactions where experimental data is scarce. fiveable.melibretexts.orgnumberanalytics.com

While computationally more intensive than DFT, ab initio methods can provide highly accurate predictions of molecular properties, including geometries, energies, and electronic transitions, aiding in the understanding of reaction mechanisms and stability. fiveable.melibretexts.orgnumberanalytics.comdtic.mil Their application to systems involving heavy elements like tin can be challenging but provides a rigorous approach to predicting the properties and reactivity of this compound. The ability of ab initio methods to offer consistent predictions with high accuracy over a wide range of systems is a critical prerequisite for successfully modeling chemical behavior. dtic.mil

Reaction Pathway Modeling and Transition State Analysis

Understanding how chemical reactions occur at the molecular level is essential for controlling and optimizing chemical processes. Computational methods are instrumental in modeling reaction pathways and identifying transition states.

Transition State Theory is a key concept in understanding reaction rates, focusing on the high-energy configuration (transition state) that connects reactants and products. github.iochemrxiv.orgnih.gov Computational techniques, such as the nudged elastic band (NEB) method and the growing string method (GSM), are used to locate transition states and map out the minimum energy path of a reaction. chemrxiv.orgvasp.at These calculations provide insights into the energy barriers of reactions, which are crucial for predicting reaction feasibility and kinetics. github.iochemrxiv.org

Computational studies can evaluate thermodynamic parameters and chemical reactivity, offering a basis for understanding reaction mechanisms. researchgate.net While specific studies on this compound reaction pathways were not prominently detailed in the search results, the general principles of reaction pathway modeling and transition state analysis are applicable to reactions involving this compound, such as its formation or reactions where it acts as a catalyst or reactant. For example, computational studies have been used to analyze the mechanisms of transesterification reactions catalyzed by organotin(IV) compounds, which is relevant given the catalytic activity of some this compound species. researchgate.net

Prediction of Spectroscopic Parameters for this compound Identification

Spectroscopic techniques are vital for identifying and characterizing chemical compounds. Computational chemistry can predict spectroscopic parameters, providing valuable support for experimental analysis.

Computational methods can predict various spectroscopic data, including parameters relevant to techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Mössbauer spectroscopy. researchgate.netfrontiersin.orgmdpi.comnih.govchemrxiv.org These predicted spectra and parameters can be compared with experimental results to confirm the identity and structure of a compound. nih.gov

For organotin compounds, computational studies, often using DFT, have been employed to characterize structures and predict spectroscopic parameters. researchgate.net For instance, DFT calculations have been used to predict Mössbauer isomer shifts, quadrupole splitting, and other parameters for iron(IV)-oxo intermediates in enzymes, demonstrating the capability to predict parameters for metal-oxo species. nih.gov This highlights the potential for computational methods to predict spectroscopic parameters for this compound, aiding in its identification and the characterization of its local environment in different chemical systems.

Computational Design of Novel this compound Architectures and Functionalities

Computational design involves using computational tools and methodologies to design new molecules, materials, or systems with desired properties and functionalities. mit.eduarchgyan.comnovatr.comarchdaily.com This approach allows for the exploration of a vast chemical space and the prediction of how structural modifications might impact performance.

While direct examples of the computational design of novel this compound architectures were not extensively found, the principles of computational design are applicable. Techniques like parametric design and algorithmic exploration can be used to generate and evaluate potential new this compound-based structures or materials. novatr.comarchdaily.com Computational studies can assess the feasibility and predicted properties of these designed structures, such as their electronic properties or potential catalytic activity. researchgate.netresearchgate.netufal.br This computational approach can guide the synthesis of new this compound compounds with tailored functionalities for specific applications, such as catalysis or materials science.

Studies on Intermolecular Interactions and Self-Assembly in this compound Clusters

Intermolecular interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, play a crucial role in determining the bulk properties of materials and driving processes like self-assembly. fiveable.memdpi.comnih.govlmaleidykla.ltrsc.org Computational methods are valuable for studying these weak forces and modeling how molecules aggregate to form larger structures. mdpi.comlmaleidykla.ltrsc.org

Computational studies can provide insights into the nature and strength of intermolecular interactions between this compound units or between this compound and other molecules. This understanding is critical for predicting how this compound might behave in different environments, such as in solution or on surfaces. While specific studies on the self-assembly of this compound clusters were not detailed in the search results, computational methods have been applied to study the self-assembly of other molecular systems, including those involving metal centers and organic ligands. mdpi.comlmaleidykla.lt These studies often utilize DFT and other methods to calculate interaction energies and model the resulting structures. lmaleidykla.lt Applying similar computational approaches to this compound could help understand its aggregation behavior and the formation of higher-order structures, which is relevant for applications where the solid-state form or interfacial behavior of this compound is important.

Coordination Chemistry of Oxostannane Frameworks

Ligand Design Principles for Oxostannane Complexation

Donor Atom Effects (e.g., Oxygen, Nitrogen, Phosphorus, Sulfur) on Tin-Oxygen Bonds

The choice of donor atom in a ligand significantly impacts its interaction with tin centers and can influence the characteristics of the Sn-O bonds within this compound frameworks. Ligands featuring oxygen, nitrogen, phosphorus, and sulfur donor atoms are commonly employed in coordination chemistry and exhibit varying affinities and bonding behaviors with tin.

Oxygen-donating ligands, such as carboxylates, alkoxides, and β-diketonates, frequently participate in bridging modes, facilitating the formation of Sn-O-Sn linkages that are central to this compound structures. The strength and lability of these Sn-O bonds are influenced by the electronic properties of the oxygen donor and the broader ligand framework.

Nitrogen-donating ligands, including amines, pyridines, and imines, can coordinate to tin centers, affecting their Lewis acidity and influencing the hydrolysis and condensation processes that lead to this compound formation. The coordination of nitrogen donors can stabilize specific tin coordination environments and modulate the reactivity of Sn-O bonds.

Phosphorus-donating ligands, such as phosphines and phosphonates, can also coordinate to tin. Phosphonate (B1237965) ligands, in particular, are known to form robust Sn-O-P linkages and have been utilized in the construction of diverse organotin phosphonate clusters and extended structures. acs.orgiitk.ac.in The nature of the substituents on the phosphorus atom can tune the electronic and steric properties of the ligand, impacting its coordination to tin and the resulting framework structure.

Sulfur-donating ligands, such as thiols and thioethers, can coordinate to tin, although Sn-S bonds are generally weaker and more covalent than Sn-O bonds. The inclusion of sulfur donors can introduce different structural motifs and potentially influence the electronic properties of the this compound framework.

The interplay between different donor atoms within polydentate ligands is particularly important, as the chelate or macrocyclic effect can enhance the stability of the resulting tin complexes and direct the formation of specific this compound architectures. biointerfaceresearch.comresearchgate.net

Steric and Electronic Factors Governing Ligand-Oxostannane Interactions

Steric and electronic factors associated with ligands are critical in governing their interactions with this compound cores and influencing the resulting structural outcomes. mdpi.comnumberanalytics.comwikipedia.orgnih.govlibretexts.org

Electronic factors, such as the electron-donating or electron-withdrawing nature of ligand substituents, can modulate the electron density at the tin center and influence the strength and polarity of the Sn-O bonds. nih.govresearchgate.net Electron-donating groups generally increase the electron density on tin, making it a stronger Lewis base and affecting its interactions with other ligands or bridging oxygen atoms. Electron-withdrawing groups have the opposite effect, increasing the Lewis acidity of tin. These electronic effects can impact the stability of different this compound aggregates and their reactivity. researchgate.net

The interplay between steric and electronic factors is often finely balanced and can be strategically employed in ligand design to control the self-assembly of this compound frameworks with desired structural and functional properties. nih.gov

Formation of Polymeric and Oligomeric this compound Architectures

Oxostannanes exhibit a strong propensity to form aggregated structures through the formation of Sn-O-Sn linkages. This aggregation can lead to the formation of discrete oligomeric clusters or extended polymeric networks and cage structures. mdpi.comamericanelements.comchalmers.se The nature of the organo group attached to tin and the reaction conditions significantly influence the type of architecture formed.

Discrete Organooxotin Cluster Formation (e.g., Tetranuclear, Pentanuclear, Hexanuclear)

Discrete organooxotin clusters are finite molecular aggregates containing a defined number of tin and oxygen atoms, often stabilized by organic ligands. Common examples include tetranuclear, pentanuclear, and hexanuclear clusters. acs.orgiitk.ac.inamericanelements.comugr.esresearchgate.net These clusters typically feature Sn atoms linked by μ-O, μ3-O, or μ-OH bridges, forming core structural motifs.

Tetranuclear organooxotin clusters, such as those with a ladder-like or butterfly core structure, have been synthesized and characterized. iitk.ac.inresearchgate.net Pentanuclear clusters, sometimes exhibiting asymmetric structures, can also be formed depending on the synthetic route and ligands employed. acs.orgugr.es Hexanuclear organooxotin clusters, often featuring a drum-like or cage-like core, represent another prevalent class of discrete aggregates. researchgate.net The specific arrangement of tin and oxygen atoms within these clusters is dictated by the coordination preferences of the tin centers and the bridging capabilities of the ligands.

The formation of these discrete clusters is often favored under specific reaction conditions, such as controlled hydrolysis of organotin precursors in the presence of suitable ligands. iitk.ac.in The nature of the organic group on tin (e.g., alkyl, aryl) also plays a role in determining the stability and structure of the resulting clusters.

Extended Network and Cage Structures in the Solid State

Beyond discrete clusters, oxostannanes can also assemble into extended polymeric networks and cage structures in the solid state. mdpi.comresearchgate.netnih.govlibretexts.orgamericanelements.comchalmers.seresearchgate.net These structures are characterized by repeating units linked by Sn-O-Sn bonds, forming one-, two-, or three-dimensional frameworks.

Coordination polymers based on organotin-oxo units can form extended chains or layers, with the organic ligands bridging between tin centers or decorating the inorganic backbone. libretexts.orgchalmers.se The dimensionality and topology of these networks are influenced by the denticity and geometry of the organic linkers and the coordination preferences of the tin nodes. libretexts.orgresearchgate.net

Organotin-oxo cage structures are a type of discrete, often hollow, architecture formed by the self-assembly of organotin-oxo units and organic ligands. researchgate.net These cages can encapsulate guest molecules and have potential applications in areas such as catalysis or separation. The formation of cage structures is often driven by specific ligand designs that favor the closure of the structure rather than infinite extension. researchgate.net

Both extended networks and cage structures highlight the ability of this compound frameworks to form complex, well-defined architectures in the solid state, with potential for diverse applications.

Interconversion Pathways Between Different this compound Cluster Types

The formation of this compound aggregates is a dynamic process, and interconversion between different cluster types or between discrete and polymeric structures can occur. acs.orgnih.gov These interconversion pathways are influenced by factors such as solvent, temperature, concentration, pH, and the presence of additional ligands or counterions.

For example, changes in solvent or temperature can lead to the rearrangement of Sn-O-Sn bonds and the transformation of one discrete cluster into another, or the conversion of a discrete cluster into a polymeric species or vice versa. nih.gov The lability of the Sn-O bonds and the flexibility of the ligand framework play key roles in facilitating these transformations.

The presence of certain ligands or counterions can also catalyze or direct the interconversion between different this compound architectures. acs.org For instance, partial dearylation reactions have been shown to lead to the formation of different organooxotin clusters. acs.orgugr.es Understanding these interconversion pathways is crucial for controlling the synthesis of specific this compound architectures and for potentially tuning their properties.

The dynamic nature of this compound assembly allows for the possibility of stimuli-responsive materials, where external factors can trigger structural changes and modulate the material's properties.

Spectroscopic Probing of Coordination Environments and Dynamics

Spectroscopic methods are indispensable tools for the characterization of this compound frameworks, offering detailed information about the coordination geometry, oxidation states, and dynamic processes occurring within these complex structures. The choice of spectroscopic technique often depends on the specific nucleus being probed and the nature of the information sought.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H, 13C, and 119Sn NMR, is widely used to study organotin oxo clusters in solution. 119Sn NMR is particularly sensitive to the electronic environment and coordination number of the tin atom, providing distinct chemical shifts and coupling patterns for different coordination geometries (e.g., tetrahedral, trigonal bipyramidal, octahedral) scispace.com. The chemical shift range for 119Sn NMR is quite broad, exceeding 16,000 ppm, which allows for clear differentiation of various tin species umich.edu.

For instance, studies on diorganotin(IV) carboxylates, which can feature Sn-O-Sn linkages found in this compound frameworks, utilize 119Sn NMR to propose coordination geometries in solution. In some diorganotin(IV) derivatives, spectroscopic evidence, including 119Sn NMR, suggests a six-coordinate geometry at the tin atom researchgate.net. The 2J[119Sn–1H] coupling constant can also provide information about the Me–Sn–Me bond angle in methyltin compounds, which is indicative of the coordination geometry researchgate.net.

NMR spectroscopy can also provide insights into the dynamics of this compound frameworks, such as exchange processes or structural rearrangements in solution. While the provided search results don't detail specific dynamic NMR studies on oxostannanes, NMR is a well-established technique for probing dynamics in coordination complexes and clusters by analyzing temperature-dependent spectral changes copernicus.orguni-muenchen.de.

Mössbauer Spectroscopy

119Sn Mössbauer spectroscopy is a powerful solid-state technique for probing the local environment of tin atoms in this compound frameworks. It provides information on the tin oxidation state, coordination number, and the symmetry of the tin site through parameters such as isomer shift and quadrupole splitting mst.edufiveable.mecarleton.edu.

The isomer shift in 119Sn Mössbauer spectroscopy is related to the s-electron density at the tin nucleus and can help distinguish between Sn(II) and Sn(IV) species, as well as provide information about the nature of the Sn-ligand bonds. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the tin nucleus, which is sensitive to the coordination geometry and the distortion of the tin coordination sphere mst.educarleton.edu.

Mössbauer spectroscopy is particularly useful for studying tin-containing coordination compounds and clusters mst.edu. While specific data tables for oxostannanes were not extensively detailed in the search results, the technique is routinely applied to characterize the solid-state structures of organotin compounds, including those with Sn-O bonds mst.educarleton.edu.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups and coordination modes of ligands within this compound frameworks. Vibrational modes associated with Sn-O, C-Sn, and ligand functional groups provide characteristic absorption bands sciopen.comksu.edu.salibretexts.org. Changes in the position and intensity of these bands upon complexation or structural changes can indicate how ligands are coordinating to the tin centers and the presence of different types of Sn-O bonds (e.g., terminal Sn=O, bridging Sn-O-Sn) ksu.edu.saresearchgate.net.

For carboxylate ligands commonly found in organotin oxo clusters, the separation between the symmetric and asymmetric stretching vibrations of the carboxylate group ( and ) is particularly informative about the coordination mode (monodentate, bidentate chelating, or bridging) researchgate.net.

IR spectroscopy is often used in conjunction with other techniques to characterize newly synthesized this compound compounds researchgate.netsciopen.com. For example, IR spectra can confirm the presence of carboxylate groups and indicate their coordination to the tin center researchgate.net.

Other Spectroscopic Techniques

Other spectroscopic techniques can also provide complementary information about this compound frameworks. UV-Vis spectroscopy can be used to study electronic transitions, particularly in organotin oxo cage compounds which may have absorption bands in the UV range jst.go.jp. X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and oxidation states of tin and other elements in the framework, particularly for solid samples or thin films jst.go.jp.

Transient spectroscopic techniques, while more commonly applied to study dynamics in metal-organic frameworks (MOFs) and other materials, could potentially be adapted to investigate ultrafast processes or excited-state dynamics in photoactive this compound clusters iphy.ac.cnchemrxiv.orgnih.govchemrxiv.org.

Data Tables

Spectroscopic TechniqueInformation GainedRelevant Nuclei/Groups
NMR Spectroscopy Coordination number and geometry, electronic environment, dynamic processes1H, 13C, 119Sn
Mössbauer Spectroscopy Oxidation state, coordination number, symmetry of Sn site, magnetic properties119Sn
IR Spectroscopy Identification of functional groups, coordination modes of ligands, types of Sn-O bondsSn-O, C-Sn, Ligand vibrations
UV-Vis Spectroscopy Electronic transitionsN/A
XPS Elemental composition, oxidation statesSn, C, O, etc.

Detailed Research Findings

Research findings highlight the utility of these spectroscopic methods in characterizing this compound compounds:

Coordination Geometry: 119Sn NMR is frequently used to infer the coordination geometry around the tin center in solution, with chemical shifts being diagnostic of different coordination numbers (e.g., tetrahedral vs. octahedral) scispace.com. Studies on diorganotin(IV) carboxylates suggest six-coordinate tin based on spectroscopic evidence researchgate.net.

Ligand Coordination: IR spectroscopy is crucial for determining how ligands, such as carboxylates, bind to the tin atoms within the this compound framework, based on the characteristic stretching frequencies of functional groups researchgate.netresearchgate.net.

Solid-State Structure: 119Sn Mössbauer spectroscopy provides insights into the solid-state environment of tin, including oxidation state and the symmetry of the coordination sphere mst.educarleton.edu.

Dynamic Behavior: While less detailed in the provided sources for oxostannanes specifically, NMR spectroscopy is a general method for studying dynamic processes like ligand exchange or structural fluxionality in solution copernicus.orguni-muenchen.de.

Compound Names and PubChem CIDs

Oxostannane As Precursors for Advanced Materials

Single-Source Precursors in Controlled Materials Synthesis

Oxostannanes can function as single-source precursors, meaning a single molecule contains all the necessary elements (tin, oxygen, and sometimes other metals or organic components) required to form the desired material upon decomposition. This approach offers significant advantages in controlled materials synthesis, including precise stoichiometry control, reduced contamination risks, and the ability to form homogeneous multi-element materials at lower temperatures compared to using multiple precursors. Organotin oxide hydroxides with the formula RzSnO(2-(z/2)-(x/2))(OH)x have been identified as patternable materials useful for high-resolution lithography, forming thin coatings that can be exposed to UV, EUV, or electron beams and developed with a suitable solvent. The use of organotin oxide hydroxide (B78521) precursors can simplify the preparation of precursor solutions, as in situ hydrolysis avoids numerous synthetic and isolation steps required for defined hydrolysis products.

Applications in Chemical Vapor Deposition (CVD) and Solution Deposition Techniques

Oxostannane precursors are employed in both vapor-phase and solution-based deposition techniques for fabricating tin-containing thin films and nanostructures. Chemical Vapor Deposition (CVD) utilizes volatile oxostannanes that are transported in the gas phase to a substrate, where they decompose and deposit a solid film. This method allows for conformal coating of complex geometries and precise control over film thickness. Alternatively, solution deposition techniques, such as spin coating, dip coating, spray coating, and printing, involve dissolving this compound precursors in a solvent and applying the solution to a substrate. Subsequent thermal treatment or irradiation drives the decomposition of the precursor, forming the desired solid material. Organotin oxide hydroxide precursors can be formed by solution phase processing with in situ hydrolysis or via vapor-based deposition. Vapor deposition can be a useful alternative to solution-based processing for forming organotin oxide hydroxide precursors. Precursor solutions for solution deposition typically contain tin cations and optionally other non-tin metal cations in an organic solvent.

Role in the Development of Heterogeneous Catalytic Materials

Tin-containing materials, particularly tin oxides and mixed metal oxides incorporating tin, are active heterogeneous catalysts for various chemical transformations. This compound precursors play a crucial role in synthesizing these catalytic materials with controlled composition, structure, and morphology, which are critical for optimizing catalytic performance. For instance, metallo-stannosilicates, synthesized using tin precursors, have been explored as heterogeneous catalysts for biodiesel production, demonstrating high yields of fatty acid methyl and ethyl esters. Specific this compound compounds like di-n-butyl-oxo-stannane (Bu2SnO) have been investigated as catalysts in reactions such as the acetylation of glycerol (B35011) and the glycerolysis of triacylglycerides. These studies highlight the potential of tuning the organotin structure to influence catalytic activity and selectivity. SnO2/SiO2 materials prepared with varying tin loadings have also been used as heterogeneous acid catalysts for soybean oil transesterification.

Controlled Synthesis of Nanomaterials and Thin Films via this compound Precursors

The decomposition of this compound precursors can be carefully controlled to direct the formation of tin-containing nanomaterials and thin films with specific sizes, shapes, and crystal structures. By adjusting synthesis parameters such as temperature, pressure, precursor concentration, and the presence of additives or templates, researchers can tune the nucleation and growth processes. This control is essential for producing nanomaterials with desired properties for applications in electronics, optics, and sensing. Organotin complexes have been studied as single-source precursors for tin sulfide (B99878) nanoparticles and precursors for tin oxide in gas sensors and optical nonlinear materials. The ability to form organotin oxide hydroxide thin films from precursor compositions containing radiation-sensitive organic ligands is particularly useful for high-resolution patterning in micro- and nanofabrication.

Emerging Research Directions and Future Outlook

Exploration of Unconventional Oxostannane Architectures

Recent breakthroughs have expanded the structural diversity of oxostannanes, or tin-oxo clusters (TOCs), well beyond conventional organometallic frameworks. This exploration into unconventional architectures is unlocking new properties and applications by precisely controlling the composition and connectivity of the cluster core and its ligand sphere.

Key directions in this area include:

Non-Alkyl Tin-Oxo Clusters: A significant shift involves the development of "green" synthesis routes that utilize inorganic tin precursors like SnCl₄ instead of traditional, often toxic, organotin reactants. chinesechemsoc.orgchinesechemsoc.org This approach yields unprecedented non-alkyl TOCs where the cluster surface is functionalized by more reactive groups like chloride ions and pyrazole (B372694) ligands, exposing active sites for catalysis that are otherwise blocked by inert tin-carbon bonds in conventional alkyl TOCs. chinesechemsoc.orgchinesechemsoc.org

Heterometallic Systems: The strategic incorporation of different metals into the tin-oxo framework creates heterometallic clusters with tunable properties. By introducing metals such as Titanium (Ti) and Indium (In), researchers have synthesized novel architectures like Sn₄Ti₆ and SnIn₅Ti₆ clusters. nih.govresearchgate.net This heterometallic strategy can modulate the cluster's configuration and has been shown to significantly enhance catalytic activities, for instance in CO₂ reduction, due to the cooperative interactions between the different metal cations. nih.govresearchgate.net

Macrocyclic and Extended Structures: Researchers are moving from discrete, cage-like clusters to more complex topologies. The first examples of inorganic macrocyclic (ring-shaped) tin-oxo clusters stabilized by sulfate (B86663) ligands have been reported. nih.gov One such cluster, an inorganic Sn₁₀-oxo cluster, exhibits interesting mixed-valence behavior with both Sn⁴⁺ and Sn²⁺ ions present. nih.gov Furthermore, by using specific solvent strategies, scientists can regulate reaction pathways to achieve hierarchical assembly, selectively forming either a discrete Sn₈–oxo cluster or linking these units into an extended one-dimensional chain. sciopen.com This ability to build cluster-based metal-organic frameworks opens pathways to materials with unique porous or conductive properties. ccspublishing.org.cn

Novel Structural Motifs: Beyond simple cages, new structural classes have been identified, including "unfolded drum" or "ladder" structures and bowl-shaped clusters. acs.orgtandfonline.com These unique shapes are dictated by the interplay of organic ligands and the Sn-O-Sn core, leading to specific functionalities such as the ability to capture iodine through a combination of charge transfer and Sn-I bonding. acs.orgnih.gov

These innovative synthetic strategies are paving the way for a new generation of oxostannanes with precisely tailored structures and functions.

Architecture TypeExample(s)Key FeaturesSynthetic StrategyReference(s)
Non-Alkyl ClustersSn₁₀, Sn₁₄ clusters functionalized with Cl and pyrazoleEnvironmentally benign synthesis; exposes active Sn sites previously blocked by alkyl groups.Coordination-delayed hydrolysis of inorganic SnCl₄ precursor. chinesechemsoc.orgchinesechemsoc.org
Heterometallic ClustersSn₄Ti₆, Sn₂Ti₆, SnIn₅Ti₆Incorporates different metals (e.g., Ti, In) to tune electronic properties and enhance catalytic activity.Co-hydrolysis of mixed inorganic metal precursors. nih.govresearchgate.net
Macrocyclic ClustersInorganic Sn₁₀-oxo clusterLarge, ring-like structure stabilized by sulfate ligands; exhibits mixed Sn⁴⁺/Sn²⁺ valence states.Self-assembly using inorganic tin precursors and sulfate ligands. nih.gov
Extended StructuresCTGU-SnC-2 (1D chain)Discrete Sn₈ clusters are linked into a one-dimensional polymer.Coordination-driven assembly regulated by solvent choice. sciopen.com
Unconventional Motifs"Ladder" structures; BINOL-based bowl-shaped clustersUnique topologies beyond traditional cages, leading to specific host-guest chemistry.Condensation of stannoic acid with specific carboxylic acids; use of bulky ligands like BINOL. acs.orgtandfonline.com

Synergistic Integration of Experimental and Computational Methodologies in this compound Research

The increasing complexity of this compound architectures necessitates a deeply integrated research approach where experimental characterization and computational modeling are used in concert. This synergy is crucial for validating structures, elucidating electronic properties, and understanding reaction mechanisms at a molecular level. The combination of theoretical predictions with empirical data provides insights that neither approach could achieve alone.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in this compound research. chinesechemsoc.orgrsc.org DFT calculations are used to predict stable structures, analyze molecular orbitals, model reaction pathways, and interpret spectroscopic data. rsc.orgktu.lt These theoretical insights are then validated and refined against experimental results from a range of advanced analytical techniques.

Key experimental techniques underpinning this synergistic approach include:

Single-Crystal X-ray Diffraction (XRD): Provides definitive, atom-level structural confirmation of the synthesized clusters, which serves as the foundational data for computational models. nih.govsciopen.com

Spectroscopy: Techniques such as Infrared (IR), Raman, and UV-visible (UV-vis) spectroscopy probe the vibrational and electronic properties of the clusters. sciopen.com Computational simulations of these spectra can aid in the assignment of complex experimental data.

X-ray Photoelectron Spectroscopy (XPS): Used to determine the oxidation states of the metals within the clusters, confirming, for example, the mixed-valence nature of certain heterometallic or macrocyclic systems. nih.gov

Electrochemical Analysis: Methods like cyclic voltammetry are used to measure the catalytic performance of oxostannanes, for instance in the CO₂ reduction reaction (CO₂RR). chinesechemsoc.orgchinesechemsoc.org These experimental performance metrics are then correlated with theoretical calculations of active sites and reaction energy barriers.

A prime example of this synergy is the investigation of non-alkyl TOCs for electrocatalytic CO₂ reduction. chinesechemsoc.org DFT calculations predicted that non-alkyl clusters would exhibit higher catalytic activity than their traditional alkyl counterparts. chinesechemsoc.org This was subsequently confirmed through electrocatalytic experiments, which showed that a non-alkyl Sn₁₀ cluster had superior CO₂RR activity. chinesechemsoc.org The combined approach went further to identify specific Sn-Cl moieties as the critical active sites, a level of detail difficult to obtain from experiments alone. chinesechemsoc.org Similarly, in the study of tin-oxo cage photoresists for extreme ultraviolet lithography (EUVL), DFT calculations were employed to understand how different counterions (e.g., methanesulfonate, tosylate) influence the ionization process and the stability of the cage upon irradiation, providing a theoretical basis for experimentally observed performance differences. rsc.org

This compound System/ApplicationExperimental MethodsComputational MethodsSynergistic Insight GainedReference(s)
Non-Alkyl TOCs for CO₂RRXRD, Electrocatalysis ExperimentsDensity Functional Theory (DFT)Confirmed higher catalytic activity and identified Sn-Cl moieties as the key active sites. chinesechemsoc.orgchinesechemsoc.org
TOC Photoresists for EUVLPhotoionization experimentsDFT, ETS-NOCV, CDA, ADCHElucidated the role of counterions in modulating the electronic structure and reactivity of radical species upon ionization. rsc.org
BINOL-based TOCs for Iodine CaptureXRD, I₂ Vapor AdsorptionDFTRevealed that iodine interacts with the cluster via charge transfer and direct Sn-I bonding. acs.orgnih.gov
Heterometallic Ti/Sn-Oxo ClustersXRD, UV-vis Spectroscopy, Photocurrent MeasurementDFT, TDDFTExplained enhanced light absorption and photoactivity through analysis of charge transfer between ligands and metal centers. ktu.ltnih.gov

Mechanistic Insights for Rational Design and Performance Enhancement of this compound-Based Systems

A deep understanding of reaction mechanisms is the cornerstone of rational design, enabling scientists to move beyond trial-and-error synthesis and toward the deliberate creation of this compound-based systems with targeted functionalities. By elucidating the fundamental chemical processes that govern a material's performance, researchers can formulate design principles to enhance desired properties, such as catalytic activity, stability, or photo-responsiveness. The synergistic approach described previously is the primary engine for generating these crucial mechanistic insights.

The ultimate goal is to create a feedback loop: experimental observation prompts a computational study to understand the underlying mechanism, and the resulting insight informs the design of a new, improved molecular structure that is then synthesized and tested.

Recent research provides compelling examples of this principle in action:

Designing Better Catalysts: In the study of non-alkyl TOCs for CO₂ reduction, the mechanistic insight that Sn-Cl sites are the active centers provides a clear design principle. chinesechemsoc.orgchinesechemsoc.org Future efforts to create more efficient catalysts can now focus specifically on synthesizing clusters that maximize the number and accessibility of these Sn-Cl sites, while tuning the surrounding ligand environment to optimize electronic properties for catalysis. chinesechemsoc.orgchinesechemsoc.org

Improving Photoresist Materials: For tin-oxo cage photoresists, computational studies revealed that the properties of the counterion significantly affect the charge density on the tin atoms after ionization. rsc.org This insight led to the discovery of a linear relationship between a calculated atomic charge (the ADCH charge) of the tin free radical and the material's ionization potential. rsc.org This provides a powerful tool for rational design: instead of performing complex calculations for every new candidate, researchers can use this simple descriptor to screen and select new counterions that are likely to improve the photoresist's resolution and performance. rsc.org

Enhancing Lithographic Performance: A novel hybrid alkyl-ligand cluster, Sn₄-MB, was synthesized containing both methyl and butyl groups on the same Sn₄-oxo core. rsc.org This material showed superior patterning performance compared to clusters with only one type of alkyl group. rsc.org The proposed mechanism is an "intramolecular radical feedback regulation" between the Sn-methyl and Sn-butyl moieties, which minimizes energy dissipation during pattern formation. rsc.org This discovery establishes a new molecular design strategy: intentionally creating hybrid-ligand systems to control radical processes and enhance material performance in lithography. rsc.org

By focusing on the "why" behind a material's behavior, researchers can more efficiently navigate the vast chemical space to develop next-generation this compound systems with enhanced and predictable performance for specific, high-value applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing oxostannane compounds, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves tin precursors (e.g., SnCl₄) reacting with oxygen-containing ligands under inert atmospheres. Techniques like Schlenk-line protocols are recommended to prevent hydrolysis . Purity validation requires multi-modal characterization:

  • X-ray diffraction (XRD) for crystallinity analysis.
  • NMR spectroscopy (¹¹⁹Sn NMR) to confirm tin coordination environments .
  • Elemental analysis (C/H/N/Sn ratios) to verify stoichiometric consistency.
  • A comparative table of characterization methods:
TechniquePurposeLimitations
XRDStructural elucidationRequires single crystals
¹¹⁹Sn NMRCoordination environmentLow sensitivity for quadrupolar nuclei
EAStoichiometric validationLimited to bulk purity

Q. How should researchers design experiments to study this compound’s reactivity with organic substrates?

  • Methodological Answer : Use controlled reaction conditions (temperature, solvent polarity, molar ratios) to isolate intermediates. Kinetic studies via in-situ FTIR or UV-Vis spectroscopy can track reaction progress. Include negative controls (e.g., ligand-free reactions) to distinguish tin-mediated pathways . For reproducibility, document all parameters (e.g., glovebox O₂/H₂O levels) in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound complexes?

  • Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, ligand decomposition). Recommended steps:

Replicate studies using identical precursors and conditions .

Conduct post-catalysis characterization (e.g., XPS) to detect ligand oxidation or tin leaching.

Apply statistical error analysis (e.g., t-tests on turnover numbers) to quantify significance .

  • Example: If Complex A shows 80% yield in Literature X but 50% in Literature Y, compare solvent drying methods (molecular sieves vs. freeze-pump-thaw cycles).

Q. How can computational methods enhance the understanding of this compound’s electronic structure?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/SDD basis sets) model tin’s oxidation states and orbital interactions. Validate with experimental Mössbauer spectroscopy (quadrupole splitting parameters) .
  • TD-DFT predicts UV-Vis absorption spectra, aiding ligand-field theory interpretations.
  • Publish computational parameters (software version, convergence criteria) to ensure reproducibility .

Q. What are the best practices for handling air-sensitive this compound derivatives in kinetic studies?

  • Methodological Answer :

  • Use glovebox techniques for synthesis and sample preparation.
  • Gas-tight syringes for aliquot transfers.
  • Monitor stability via periodic NMR checks (e.g., every 30 minutes) .
  • Report O₂/H₂O levels in the experimental section (e.g., <1 ppm via moisture analyzers) .

Data Management & Reproducibility

Q. How should researchers structure datasets for this compound studies to comply with open-science principles?

  • Methodological Answer :

  • Provide raw spectra (NMR, XRD) in machine-readable formats (e.g., .cif for crystallography).
  • Annotate metadata (e.g., solvent purity, spectrometer calibration dates) .
  • Use repositories like Zenodo or ICSD with DOI assignments for public access .

Q. What ethical considerations apply when publishing conflicting this compound toxicity data?

  • Methodological Answer :

  • Disclose all experimental conditions (e.g., cell lines, exposure times) to contextualize toxicity thresholds.
  • Perform dose-response studies to identify safe handling protocols.
  • Cite contradictory findings transparently and propose hypotheses (e.g., nanoparticle vs. bulk material differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.